3-Ethylbenzenesulfonamide

Overview

Description

Molecular Structure Analysis

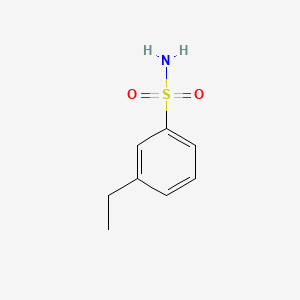

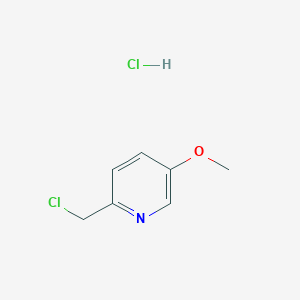

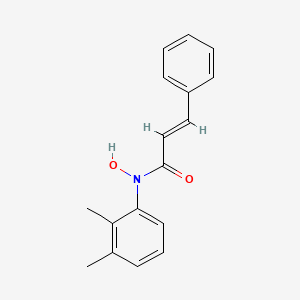

The molecular structure of 3-Ethylbenzenesulfonamide consists of a benzene ring substituted with an ethyl group and a sulfonamide functional group. The sulfonamide functional group is characterized by the presence of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Physical And Chemical Properties Analysis

3-Ethylbenzenesulfonamide appears as a solid white powder. It has a melting point of 139°C and a boiling point of 402°C at 760 mmHg. It has a density of 1.22 g/cm3. It is not soluble in water but can dissolve in organic solvents such as ethanol, methanol, and acetone.Scientific Research Applications

Organic Synthesis and Chemical Properties

Trifluoromethylation of Benzenesulfonamides : Benzenesulfonamides, including derivatives like 3-Ethylbenzenesulfonamide, are used in organic synthesis. For instance, 2-ethynylbenzenesulfonamides undergo trifluoromethylation under visible light, leading to the formation of benzosultams, a type of chemical compound with potential applications in various chemical syntheses (Xiang, Kuang, & Wu, 2016).

Synthesis of Anticancer Compounds : Some benzenesulfonamide derivatives have been studied for their potential anticancer properties. For example, a compound synthesized from 4-methylbenzenesulfonamide demonstrated promising anticancer effects by inducing apoptosis and autophagy pathways (Gul et al., 2018).

Biochemical and Medical Applications

Carbonic Anhydrase Inhibitors : Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial in various physiological processes. New derivatives of benzenesulfonamides have been synthesized and studied for their inhibitory effects on human carbonic anhydrases, which can be relevant in developing treatments for certain diseases (Sapegin et al., 2018).

Antibacterial Agents : Some benzenesulfonamide derivatives exhibit potent antibacterial properties. Research on N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed their effectiveness as antibacterial agents, highlighting the potential of sulfonamides in combating bacterial infections (Abbasi et al., 2015).

Mechanism of Action

Target of Action

3-Ethylbenzenesulfonamide, as a member of the sulfonamide family, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 3-Ethylbenzenesulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme typically uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for DNA synthesis in bacteria . By mimicking PABA’s structure, sulfonamides prevent the enzyme from binding to PABA, thereby inhibiting folic acid synthesis and ultimately halting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 3-Ethylbenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound disrupts the production of folic acid, a vital component for bacterial DNA synthesis . This disruption leads to the cessation of bacterial growth and replication.

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The primary result of 3-Ethylbenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, this compound prevents bacteria from replicating their DNA, effectively halting their growth and proliferation .

Action Environment

The efficacy and stability of 3-Ethylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors . Moreover, when used in large doses, they may cause strong allergic reactions .

Safety and Hazards

When handling 3-Ethylbenzenesulfonamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

3-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAXFFOLDRMEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563751 | |

| Record name | 3-Ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylbenzenesulfonamide | |

CAS RN |

99-46-7 | |

| Record name | 3-Ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)

![1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1356062.png)

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)